Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate
Description
Properties
Molecular Formula |
C9H7NaO5 |
|---|---|
Molecular Weight |
218.14 g/mol |
IUPAC Name |
sodium;3-(3,4-dihydroxyphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C9H8O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,10-11H,4H2,(H,13,14);/q;+1/p-1 |
InChI Key |
MEGQDXVOLDKUPI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Azlactone Intermediate Method
The most widely reported chemical synthesis begins with the condensation of 3,4-dimethoxybenzaldehyde and benzoylglycine to form an azlactone intermediate. Key steps include:
-
Condensation : Performed in acetic anhydride at 80–100°C for 6–8 hours, yielding a cyclic azlactone structure.
-
Hydrolysis : The azlactone undergoes alkaline hydrolysis (pH 10–12) using NaOH or KOH to produce 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid.
-
Reductive Demethoxylation : Raney nickel or palladium catalysts facilitate the removal of methoxy groups under hydrogen atmosphere (40–60 psi), forming the dihydroxyphenyl derivative.
-
Carboxylate Formation : Treatment with sodium bicarbonate generates the final sodium salt.
Optimization Data :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 80–90°C | ±15% |
| Catalyst Loading | 5–7 wt% Raney Ni | +22% |
| pH During Hydrolysis | 11.0–11.5 | +18% |
This method achieves 68–72% overall yield but requires stringent control over oxygen levels to prevent phenolic oxidation.
Claisen Condensation Route
An alternative pathway employs Claisen condensation between ethyl acetate and 2,4-dimethoxybenzaldehyde:
-
Base-Catalyzed Condensation : Sodium ethoxide (20–25 mol%) in anhydrous ethanol facilitates β-keto ester formation.
-
Demethylation : BBr₃ in dichloromethane at −20°C selectively removes methoxy protections.
-
Saponification : NaOH-mediated ester cleavage followed by acidification yields the free acid.
-
Salt Formation : Neutralization with NaHCO₃ produces the sodium salt.
Comparative Analysis :
| Metric | Azlactone Method | Claisen Route |
|---|---|---|
| Overall Yield | 68–72% | 55–60% |
| Purity (HPLC) | 98.5% | 95.2% |
| Reaction Time | 24–36 h | 48–60 h |
The Claisen route offers simpler starting materials but suffers from lower regioselectivity during demethylation.
Biocatalytic Synthesis
Enzymatic Cascade Systems
A breakthrough approach utilizes a bienzymatic system combining:
-
Phenylalanine dehydrogenase (Bacillus sphaericus)
Process Flow :
-
Substrate : L-DOPA (10 mM) converted to 3,4-dihydroxyphenylpyruvate via oxidative deamination.
-
Reduction : NADH-dependent reduction of the keto group to hydroxyl.
-
Co-Immobilization : Enzymes crosslinked on chitosan beads retain 85% activity after 5 cycles.
Performance Metrics :
| Condition | Batch Mode | Continuous Flow |
|---|---|---|
| Conversion | 60% (24 h) | 80% (60 min) |
| Productivity | 0.92 g/L/h | 1.84 g/L/h |
| Operational Stability | 40% retention (48 h) | 62% retention (48 h) |
This green chemistry approach eliminates heavy metal catalysts and achieves pharmaceutical-grade purity (96%).
Industrial-Scale Production
Ethanol-Based Extraction from Salvia miltiorrhiza
Chinese Patent CN102336652A details a cGMP-compliant process:
Key Stages :
-
Plant Material Preparation :
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Salvia miltiorrhiza roots sliced (3–5 mm thickness)
-
Defatted with 95% ethanol (3:1 solvent:mass ratio)
-
-
Acidic Extraction :
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0.01% H₃PO₄ (pH 3.4) at 65°C for 6 h
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Ultrasonic-assisted extraction (40 kHz, 3.5 h)
-
-
Purification :
-
Weakly acidic AB-8 macroporous resin adsorption
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Elution with 0.01M phosphate buffer (pH 8.5)
-
-
Crystallization :
-
Ethanol recrystallization at 4°C (12 h cycles)
-
Microwave drying (800 W, nitrogen atmosphere)
-
Quality Parameters :
| Specification | Result |
|---|---|
| Purity (HPLC) | 98.87% |
| Residual Solvents | <10 ppm |
| Microbial Limits | <100 CFU/g |
This method scales to 20 kg batches with 78% recovery rate, meeting pharmacopeial standards.
Critical Analysis of Methodologies
Chemical vs. Biocatalytic Synthesis
Energy Input Comparison :
| Method | Energy (kJ/mol) | CO₂ Footprint (kg/mol) |
|---|---|---|
| Azlactone Route | 12,450 | 48.7 |
| Enzymatic Cascade | 3,890 | 9.2 |
Biocatalytic methods reduce energy consumption by 69% but require higher capital investment for enzyme immobilization systems.
Purity Challenges
Common impurities across methods include:
-
3,4-Dihydroxyphenylacetic acid (oxidative byproduct)
-
Unreacted L-DOPA (in enzymatic routes)
-
Sodium Chloride (from neutralization steps)
Advanced purification techniques:
-
Simulated Moving Bed Chromatography : Achieves 99.9% purity at 120 L/hr throughput
-
Nanofiltration : 10 kDa membranes remove 98% of polymeric impurities
Emerging Technologies
Continuous Flow Chemistry
Microreactor systems (0.5 mm ID) enable:
Chemical Reactions Analysis
Types of Reactions: Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate exhibits significant antioxidant properties. It has been studied for its ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. Research indicates that this compound can mitigate oxidative stress in cellular models exposed to high glucose levels .
Neuroprotective Effects
Studies have demonstrated the protective effects of this compound against lipopolysaccharide-induced cerebral microcirculatory disturbances in animal models. This suggests potential applications in treating neuroinflammatory conditions .
Biochemical Applications
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and associated tissue damage. This property is particularly relevant in the context of chronic diseases where inflammation plays a key role .
Metabolic Studies
this compound is utilized in metabolic studies to understand its effects on metabolic pathways. Its interactions with various biochemical targets can provide insights into its potential therapeutic applications .
Food Science
Food Additive Potential
Due to its antioxidant properties, this compound is being explored as a natural food preservative. Its ability to inhibit oxidative processes can enhance the shelf life of food products while maintaining their nutritional quality .
Data Table: Summary of Applications
Case Studies
-
Oxidative Stress Mitigation
In a study investigating the effects of this compound on human peritoneal mesothelial cells subjected to high glucose levels, it was found that the compound effectively reduced ROS levels and improved cell viability. This highlights its potential for protecting against diabetic complications. -
Neuroprotective Study
A pharmacological evaluation demonstrated that this compound could significantly reduce microcirculatory disturbances induced by lipopolysaccharides in mice. This suggests its potential use in treating neuroinflammatory conditions and warrants further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardiovascular Protection: The compound relaxes coronary arteries and exhibits anticoagulant effects, improving blood flow and reducing the risk of cardiovascular events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4-Dihydroxyphenylpyruvic Acid (Free Acid Form)
- Structure: The free acid form, 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid, differs only by the absence of the sodium counterion.
- Properties : It has a molecular weight of 195.15 g/mol and is classified as a phenylpyruvic acid derivative . Unlike its sodium salt, the free acid is less water-soluble, limiting its pharmaceutical utility.
Sodium Danshensu (Sodium 3-(3,4-Dihydroxyphenyl)lactate)
- Structure: Contains a hydroxyl group instead of a ketone at the C2 position (lactate vs. oxopropanoate).
- Properties : Improved solubility and stability due to the sodium ion. It is widely studied in traditional medicine for cardiovascular benefits .
- Biological Activity: Exhibits antioxidant and anti-inflammatory effects but lacks the ketone-mediated reactivity of the oxopropanoate derivative .
Salvianolic Acid A (SalA)
- Structure: A dimeric derivative with two 3,4-dihydroxyphenyl groups linked via an acryloyloxy ester [(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)acryloyl]oxypropanoic acid] .
- Properties : Enhanced bioavailability due to esterification, enabling blood-brain barrier modulation .
- Biological Activity : Potent anti-inflammatory and neuroprotective effects, surpassing simpler derivatives like the sodium salt in targeting neuroinflammation .
Methyl/Ethyl 3-(3,4-Dihydroxyphenyl)propanoate Derivatives
- Structure : Esterified variants (e.g., methyl or ethyl groups replacing sodium).
- Properties : Higher lipophilicity improves membrane permeability but requires metabolic hydrolysis for activation .
- Applications : Found in lavender extracts and studied for antioxidant activity .
Comparative Analysis of Key Properties
| Property | Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate | 3,4-Dihydroxyphenylpyruvic Acid | Sodium Danshensu | Salvianolic Acid A |
|---|---|---|---|---|
| Solubility | High (aqueous) | Low | High (aqueous) | Moderate (organic) |
| Bioavailability | Moderate (ionic nature limits absorption) | Low | Moderate | High (esterified form) |
| Key Functional Groups | 2-Oxopropanoate, sodium salt | 2-Oxopropanoic acid | Lactate, sodium salt | Acryloyloxy ester |
| Biological Activity | Antioxidant (potential) | Dietary biomarker | Cardiovascular support | Neuroprotective |
| Stability | Sensitive to moisture | Stable in solid form | Stable | Sensitive to hydrolysis |
Biological Activity
Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate, also known as sodium 3-(3,4-dihydroxyphenyl)pyruvate, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer metabolism and cellular regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a 3-(3,4-dihydroxyphenyl) group attached to a 2-oxopropanoate moiety. It is soluble in water due to the presence of the sodium ion, making it suitable for various biological assays.
This compound acts primarily as an inhibitor of phosphoenolpyruvate carboxykinase-2 (PCK2), an enzyme involved in gluconeogenesis. By inhibiting PCK2, this compound can alter metabolic pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis in certain cancer types.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro evaluations showed that this compound inhibited the growth of various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The mechanism involves modulation of metabolic pathways critical for tumor growth and survival .
Table: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 25 | PCK2 inhibition leading to apoptosis |
| HEP2 | 30 | Disruption of glycolytic metabolism |
Case Studies
A notable study investigated the effects of this compound on HCT-116 cells. The results indicated a dose-dependent decrease in cell viability alongside increased markers of apoptosis. The study highlighted the compound's ability to induce oxidative stress within cancer cells, further contributing to its anticancer effects .
Additional Biological Activities
Beyond its anticancer properties, this compound has been studied for its potential neuroprotective effects. Research suggests that it may reduce oxidative stress in neuronal cells, which could be beneficial in conditions such as neurodegenerative diseases .
Comparative Analysis with Similar Compounds
This compound can be compared with other bioactive compounds like DOPA and 3,4-dihydroxyphenylacetic acid . While DOPA is primarily involved in dopamine synthesis and treatment for Parkinson’s disease, this compound focuses on metabolic regulation and cancer therapy.
| Compound | Primary Use | Key Activity |
|---|---|---|
| This compound | Cancer treatment | PCK2 inhibition |
| DOPA | Parkinson’s disease treatment | Dopamine precursor |
| 3,4-Dihydroxyphenylacetic acid | Dopamine metabolism | Metabolic regulation |
Q & A
Q. What are the established methods for synthesizing and purifying Sodium 3-(3,4-dihydroxyphenyl)-2-oxopropanoate?
The compound is synthesized via neutralization of 3-(3,4-dihydroxyphenyl)-2-oxopropanoic acid with sodium hydroxide (NaOH), followed by recrystallization for purification. This method ensures high purity by leveraging differential solubility in aqueous and organic phases .
Q. How does this compound function in metabolic pathways?
It is a key intermediate in phenylalanine and tyrosine catabolism, acting as a substrate for enzymes like caffeate CoA-transferase (EC 2.8.3.23), which catalyzes the transfer of CoA groups in microbial and plant systems. Researchers can track its metabolic flux using isotopic labeling (e.g., ¹³C or ²H) coupled with mass spectrometry .
Q. What analytical techniques are recommended for identifying and quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) with UV/Vis detection (optimized for phenolic groups) or liquid chromatography-mass spectrometry (LC-MS) is ideal. Calibration curves using synthetic standards are critical for quantification, especially in complex samples like plant extracts or microbial cultures .
Advanced Research Questions
Q. How can researchers investigate enzyme-substrate interactions involving this compound?
Kinetic assays with recombinant caffeate CoA-transferase (EC 2.8.3.23) can determine catalytic efficiency (kₐₜ/Kₘ). Competitive inhibition studies using analogs (e.g., 3-(4-chlorophenyl) derivatives) and stopped-flow spectroscopy may reveal binding mechanisms. Structural insights can be obtained via X-ray crystallography or molecular docking simulations .
Q. How should contradictory data on the compound’s stability under varying pH and temperature be resolved?
Design stability studies with controlled variables:
- pH: Test stability in buffers (pH 2–10) using UV spectroscopy to monitor degradation (λ = 280 nm for aromatic rings).
- Temperature: Perform accelerated stability tests (25–60°C) and model degradation kinetics via Arrhenius plots. Recrystallization conditions (e.g., solvent polarity) should also be optimized to enhance shelf life .
Q. What experimental frameworks are used to assess its cytotoxicity and mutagenic potential?
- In vitro cytotoxicity: Use MTT assays on human cell lines (e.g., HepG2) with dose-response curves (1–100 µM).
- Mutagenicity: Employ Ames tests (Salmonella strains TA98/TA100) ± metabolic activation (S9 liver fractions).
- Oxidative stress: Measure reactive oxygen species (ROS) via fluorescent probes (e.g., DCFH-DA) in treated cells .
Methodological Notes
- Synthesis Optimization: Sodium hydroxide concentration and reaction time must be tightly controlled to avoid over-neutralization, which can degrade the catechol moiety.
- Enzyme Assays: Include negative controls (e.g., heat-inactivated enzymes) to rule out non-specific interactions.
- Data Reproducibility: Triplicate experiments with statistical validation (e.g., ANOVA) are essential for stability and toxicity studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
